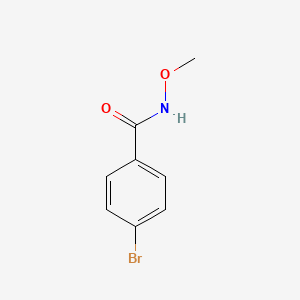

4-bromo-N-methoxybenzamide

Description

4-Bromo-N-methoxybenzamide (C₈H₈BrNO₂, MW 230.06) is a benzamide derivative featuring a bromine atom at the para position of the benzene ring and a methoxy-substituted amide group. Its synthesis typically involves cross-dehydrogenative coupling reactions, such as the reaction between this compound and benzotriazole, yielding a 58% isolated product after purification via flash chromatography . The compound is characterized by distinct NMR signals, including a methoxy proton resonance at δ 3.99 ppm (¹H NMR, CDCl₃) , and has been utilized in rhodium-catalyzed heterocycle synthesis . Its structural simplicity and reactivity make it a versatile intermediate in medicinal and materials chemistry.

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

4-bromo-N-methoxybenzamide |

InChI |

InChI=1S/C8H8BrNO2/c1-12-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) |

InChI Key |

CXDMEWKODALVDB-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-methoxybenzamide typically involves the bromination of N-methoxybenzamide. One common method includes the following steps:

Starting Material: N-methoxybenzamide.

Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination at the para position.

Purification: The product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Reducing agents (e.g., LiAlH4, NaBH4) in solvents like ether or tetrahydrofuran (THF) at low temperatures.

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in acidic or basic conditions at room temperature or slightly elevated temperatures.

Major Products:

Substitution: Formation of substituted benzamides.

Reduction: Formation of corresponding amines or alcohols.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Bromo-N-methoxybenzamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-N-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)benzamide (4MNB)

- Structure : Incorporates a nitro group at the ortho position and a methoxy group at the para position of the aniline moiety.

- Key Features : Crystallographic studies reveal two molecules (A and B) per asymmetric unit, with bond lengths and angles influenced by steric and electronic effects from the nitro group .

4-Bromo-N-(3,5-Dimethoxyphenyl)benzamide Derivatives (C8)

- Structure : Contains multiple methoxy groups (3,5-dimethoxy on the aniline ring) and a sulfonamide group.

- Key Features : The electron-donating methoxy groups enhance solubility and modulate biological interactions.

- Applications : Evaluated for biological activity, though specific targets remain under investigation .

4-Bromo-N,N′-Bis(4-Methoxyphenyl)benzamidine

- Structure : An amidine derivative with methoxy groups on both phenyl rings and a bromine atom on the central benzene ring.

- Key Features : Exhibits distinct C–N bond characteristics (amine: 1.369 Å, imine: 1.285 Å), with delocalization influenced by substituents. The bromine atom reduces conjugation compared to unsubstituted analogs .

- Applications : Used in supramolecular assemblies and light-harvesting chromophores due to its amidinate ligand properties .

Positional Isomers (e.g., 4-Bromo-2-Methoxybenzamide)

- Structure : Methoxy group at the ortho position instead of the amide nitrogen.

- Key Features : Altered electronic distribution impacts reactivity and crystallization behavior.

Structural and Electronic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.